molecular formula C7H12O4 B1590469 Diethyl malonate-d2 CAS No. 4303-49-5

Diethyl malonate-d2

Cat. No. B1590469
CAS RN: 4303-49-5
M. Wt: 162.18 g/mol
InChI Key: IYXGSMUGOJNHAZ-BFWBPSQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl malonate-d2, also known as DEM, is the diethyl ester of malonic acid . It is used in organic synthesis for the preparation of alpha-aryl malonates, mono-substituted and di-substituted acetic acid, barbiturates, and artificial flavorings . It is also involved in the synthesis of pharmaceuticals like chloroquine, butazolidin, and barbital .


Synthesis Analysis

Diethyl malonate-d2 can be synthesized through various methods. One method involves the selective monohydrolysis of symmetric diesters . Another method involves the condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation . Yet another method involves the reaction of sodium diethyl malonate and hexafluorobenzene .


Molecular Structure Analysis

Diethyl malonate-d2 is a simple dicarboxylic acid, with two carboxyl groups close together. In forming diethyl malonate from malonic acid, the hydroxyl group (−OH) on both of the carboxyl groups is replaced by an ethoxy group (−OEt; −OCH 2 CH 3). The methylene group (−CH 2 −) in the middle of the malonic part of the diethyl malonate molecule is neighboured by two carbonyl groups (−C (=O)−) .


Chemical Reactions Analysis

Diethyl malonate-d2 can undergo various chemical reactions. For instance, it can be combined with urea under the action of a strong base to form a barbiturate . It can also undergo hydrolysis to remove an ester group, followed by acylation with benzoyl chloride (or the like), followed by conversion to quinolone derivatives .


Physical And Chemical Properties Analysis

Diethyl malonate-d2 is a colorless liquid with an apple-like odor. It has a molecular weight of 160.17 g/mol, a density of 1.05 g/cm3, a melting point of -50 °C, and a boiling point of 199 °C .

Scientific Research Applications

1. Synthesis of Diethyl Malonate under the Catalysis of Expandable Graphite

  • Summary of Application: Diethyl malonate is synthesized using ethanol and malonic acid as reactants, with expandable graphite (EG) as a catalyst .
  • Methods of Application: The EG is prepared using natural flake graphite, potassium permanganate, and sulfuric acid. The ethanol to malonic acid mole ratio is 6.0:1.0, and EG is added at an 8% mass percentage of the total quality of reactants .
  • Results or Outcomes: Under these conditions, the yield of diethyl malonate reached 77.6%. The catalyst could be reused three times without obvious loss of activity .

2. Growth and Characterization of Diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate Crystalline Specimen

  • Summary of Application: The single crystals of diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate (D23DYM) were grown for use in dielectric and electronic filters, thermal, optical, mechanical, and biomedical applications .
  • Methods of Application: The crystals were grown by the standard slow evaporation method .
  • Results or Outcomes: The crystal system is Triclinic with the space group of Pī. The thermal studies explained two major weight losses between 107 and 153 °C and 153 and 800 °C for D23DYM .

3. Enzyme-catalyzed Synthesis of Malonate Polyesters

  • Summary of Application: Linear polyesters are synthesized using dimethyl malonate as the diester, catalyzed by enzymes .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The results or outcomes are not detailed in the source .

Safety And Hazards

Diethyl malonate-d2 is considered hazardous. It causes serious eye irritation and may cause respiratory irritation. It is harmful to aquatic life. It is recommended to keep it away from heat, sparks, open flames, and hot surfaces. It should be handled with protective gloves, eye protection, and face protection .

Future Directions

Diethyl malonate-d2 is used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 . It has potential applications in various fields including pharmaceuticals, perfumes, and food industries .

properties

IUPAC Name

diethyl 2,2-dideuteriopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXGSMUGOJNHAZ-BFWBPSQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480026
Record name Diethyl malonate-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl malonate-d2

CAS RN

4303-49-5
Record name Diethyl malonate-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4303-49-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl malonate-d2
Reactant of Route 2
Diethyl malonate-d2
Reactant of Route 3
Reactant of Route 3
Diethyl malonate-d2
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Diethyl malonate-d2
Reactant of Route 5
Reactant of Route 5
Diethyl malonate-d2
Reactant of Route 6
Reactant of Route 6
Diethyl malonate-d2

Citations

For This Compound
11
Citations
P Price, SS Israelstam - The Journal of Organic Chemistry, 1964 - ACS Publications
… that the product consisted of 94 ± 2% diethyl malonate-d2, 6 ± 2% diethyl … diethyl malonated2 was probably somewhat higher than these figures imply. Reduction of Diethyl Malonate-d2 …
Number of citations: 30 pubs.acs.org
WJ Lafferty, RC Lord, DW Mayo - The Journal of Organic …, 1964 - ACS Publications
… that the product consisted of 94 ± 2% diethyl malonate-d2, 6 ± 2% diethyl … diethyl malonated2 was probably somewhat higher than these figures imply. Reduction of Diethyl Malonate-d2 …
Number of citations: 4 pubs.acs.org
MS Mubarak, DG Peters - Journal of the Electrochemical Society, 1996 - iopscience.iop.org
… In the presence of 50 mM diethyl malonate-d2, the yield of n-… Although diethyl malonate-d2 displays little propensity to … Moreover, the conjugate base of diethyl malonate-d2 can react …
Number of citations: 12 iopscience.iop.org
JE Baldwin, DB Patel - … : The Official Journal of the International …, 1999 - Wiley Online Library
… Diethyl malonate-d2 (2) was prepared in 938 yield from diethyl malonate through three equilibrations with D2O, using K2CO3 as base and cetyltrimethylammonium bromide as catalyst; …
MS Mubarak, DG Peters - The Journal of Organic Chemistry, 1995 - ACS Publications
… Diethyl malonate-d2 has little tendency to donate a deuteron to electrogenerated carbanions, as indicated in Table 5, but it does block the E2processes that lead to 1-hexene and 6-…
Number of citations: 23 pubs.acs.org
GA Urove, DG Peters, MS Mubarak - The Journal of Organic …, 1992 - ACS Publications
… of heptanoyl chloride at mercury either in acetonitrile-d3 containing 0.1 M TEAP and 75 mM diethyl malonate or in acetonitrile containing 0.1 M TEAP and 75 mM diethyl malonate-d2; …
Number of citations: 32 pubs.acs.org
PJ Stoffel - The Journal of Organic Chemistry, 1964 - ACS Publications
… prepared from diethyl malonate-d2 and lithium aluminum deuteride. Deuteration of diethyl malonate with deuterium oxide containing sodium carbonate was more than 98% complete …
Number of citations: 4 pubs.acs.org
GA Urove, DG Peters - The Journal of Organic Chemistry, 1993 - ACS Publications
… loses a chloride ion to generate an acyl radical (reaction 3); this hypothesis is supported by the fact that experiments with acetonitrile-ds, deuterium oxide, and diethyl malonate-d2 have …
Number of citations: 15 pubs.acs.org
J Eames, N Weerasooriya - Journal of Chemical Research, 2001 - journals.sagepub.com
Enolate protonation can occur by two different pathways. With strong acids regioselective protonation generally occurs on the oxygen of the enolate to give an enol and then acid …
Number of citations: 13 journals.sagepub.com
KL Vieira, DG Peters - The Journal of Organic Chemistry, 1986 - ACS Publications
A polarogram or cyclic voltammogram for reduction of tert-butyl bromideat mercury in dimethylformamide containing a tetraalkylammonium salt exhibits two waves, signaling stepwise …
Number of citations: 53 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.